
Methyl 3-aminoquinoxaline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-aminoquinoxaline-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-aminoquinoxaline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methylation and subsequent amination . Another method includes the cyclization of 2-nitroaniline derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
化学反応の分析
Types of Reactions: Methyl 3-aminoquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Reduced quinoxaline compounds.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
Methyl 3-aminoquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-aminoquinoxaline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit tyrosine kinases or other critical enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Quinoxaline: A parent compound with similar structural features.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness: Methyl 3-aminoquinoxaline-2-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methyl and amino groups make it a versatile intermediate for further chemical modifications .
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
methyl 3-aminoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H2,11,13) |
InChIキー |
PUVBBELUQMIUIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=CC=CC=C2N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



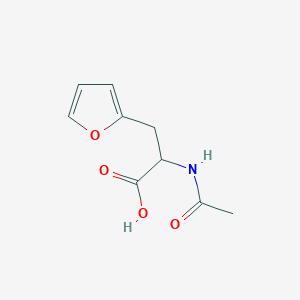

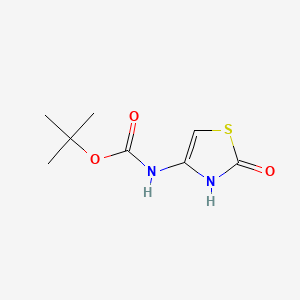


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)

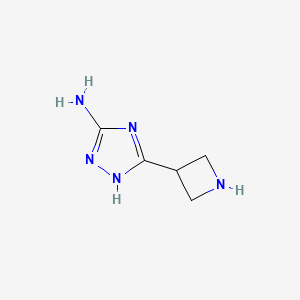

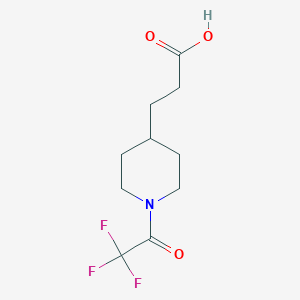

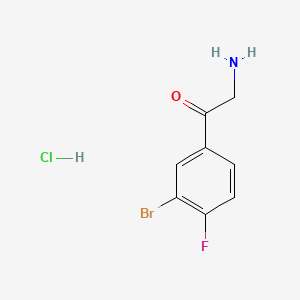
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
